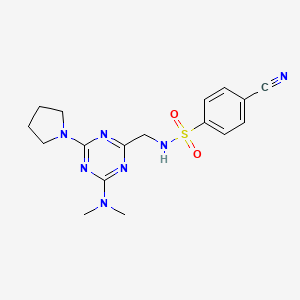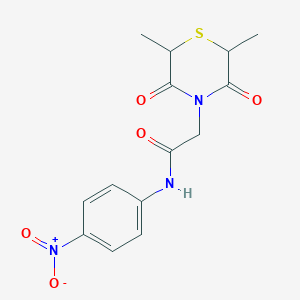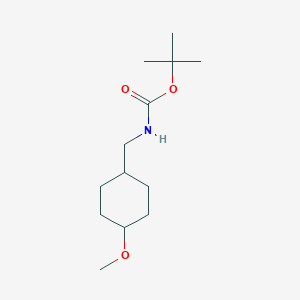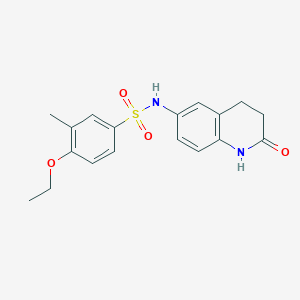![molecular formula C21H21NO3 B2735529 2-({[4-(Benzyloxy)phenyl]amino}methyl)-6-methoxyphenol CAS No. 1232777-76-2](/img/structure/B2735529.png)
2-({[4-(Benzyloxy)phenyl]amino}methyl)-6-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[4-(Benzyloxy)phenyl]amino}methyl)-6-methoxyphenol is an organic compound with the molecular formula C21H21NO3 and a molecular weight of 335.4 g/mol . This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to an amino methyl group and a methoxyphenol moiety. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-(Benzyloxy)phenyl]amino}methyl)-6-methoxyphenol typically involves multiple steps, including the formation of the benzyloxyphenyl intermediate and subsequent reactions to introduce the amino methyl and methoxyphenol groups. Common synthetic routes may involve:
Suzuki-Miyaura coupling: This reaction is widely used for forming carbon-carbon bonds between the benzyloxyphenyl and other aromatic compounds.
Nucleophilic substitution: Introduction of the amino methyl group can be achieved through nucleophilic substitution reactions using appropriate amines and alkyl halides.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic processes: Utilizing catalysts to enhance reaction rates and selectivity.
Purification techniques: Employing chromatography and recrystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-({[4-(Benzyloxy)phenyl]amino}methyl)-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Nitric acid, sulfuric acid, halogens.
Major Products Formed
Oxidation products: Quinones, phenolic derivatives.
Reduction products: Amino derivatives.
Substitution products: Nitro, sulfonyl, and halogenated compounds.
Aplicaciones Científicas De Investigación
2-({[4-(Benzyloxy)phenyl]amino}methyl)-6-methoxyphenol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-({[4-(Benzyloxy)phenyl]amino}methyl)-6-methoxyphenol involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
- 2-({[4-(Benzyloxy)phenyl]methyl}amino)acetamide
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
Uniqueness
2-({[4-(Benzyloxy)phenyl]amino}methyl)-6-methoxyphenol is unique due to its specific structural features, such as the presence of both benzyloxy and methoxyphenol groups, which confer distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness.
Propiedades
IUPAC Name |
2-methoxy-6-[(4-phenylmethoxyanilino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-24-20-9-5-8-17(21(20)23)14-22-18-10-12-19(13-11-18)25-15-16-6-3-2-4-7-16/h2-13,22-23H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQQFOYABKERNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CNC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-(pyrazolo[1,5-a]pyridin-5-ylcarbamoyl)benzoate](/img/structure/B2735449.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2735450.png)

![2-amino-4-(3,4-diethoxyphenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2735454.png)



![3-(2,4-dichlorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2735463.png)
![3-(benzenesulfonyl)-N-[3-(N',N'-dimethylhydrazinecarbonyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl]propanamide](/img/structure/B2735464.png)


